Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid
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Overview
Description
Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorobenzyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium azide), and acids or bases for hydrolysis (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The Boc protecting group can be selectively removed to expose the active amino group, allowing for further chemical modifications and interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid include:
- Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
- Boc-®-3-amino-2-(2-bromobenzyl)propanoic acid
- Boc-®-3-amino-2-(2-methylbenzyl)propanoic acid
Uniqueness
Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H20FNO4 |
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Molecular Weight |
297.32 g/mol |
IUPAC Name |
(2R)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
YIEHHVFTGDEYLJ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
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